molecular formula C29H41F2N4O9P B14895476 Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate

Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate

Cat. No.: B14895476
M. Wt: 658.6 g/mol
InChI Key: GTQPHZBCRUBEDH-LFLPCXASSA-N
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Description

Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the difluoro and hydroxy groups, and the attachment of the pyrimidinyl and alaninate moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl ((((2R,3R,5R)-4,4-difluoro-3-hydroxy-5-(2-oxo-4-(2-propylpentanamido)pyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-D-alaninate is unique due to its specific structural features, such as the difluoro and hydroxy groups, and its potential applications in various scientific fields. Its distinct chemical properties and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H41F2N4O9P

Molecular Weight

658.6 g/mol

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,5R)-4,4-difluoro-3-hydroxy-5-[2-oxo-4-(2-propylpentanoylamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C29H41F2N4O9P/c1-6-11-20(12-7-2)25(37)32-23-15-16-35(28(39)33-23)27-29(30,31)24(36)22(43-27)17-41-45(40,44-21-13-9-8-10-14-21)34-19(5)26(38)42-18(3)4/h8-10,13-16,18-20,22,24,27,36H,6-7,11-12,17H2,1-5H3,(H,34,40)(H,32,33,37,39)/t19-,22-,24-,27-,45?/m1/s1

InChI Key

GTQPHZBCRUBEDH-LFLPCXASSA-N

Isomeric SMILES

CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)COP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)(F)F

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)O)(F)F

Origin of Product

United States

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